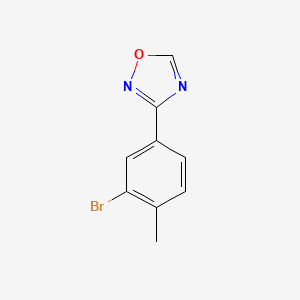![molecular formula C16H20BrNO4 B6262688 rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans CAS No. 2307771-54-4](/img/new.no-structure.jpg)
rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: : Reduction reactions might use hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: : It can participate in various substitution reactions due to the presence of the bromophenyl group, with common reagents being alkyl halides or aryl halides under suitable conditions.
Major products: : These reactions lead to a variety of products, often depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: : Used in studying reaction mechanisms and synthesis of new compounds.
Medicine: : Investigated for possible therapeutic uses, including drug design and delivery systems.
Industry: : Its unique properties may be exploited in the production of fine chemicals and advanced materials.
Mechanism of Action: This compound's mechanism of action is often related to its ability to interact with specific molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways depend on the particular application and context of use.
Comparison with Similar Compounds: When compared to other compounds with similar structures, rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans stands out due to its unique substituents and the resulting chemical properties. Similar compounds might include other substituted pyrrolidines or bromophenyl-containing molecules, but the specific tert-butoxycarbonyl and pyrrolidine combination gives it distinctive reactivity and applications.
There you have it, an exploration into this interesting chemical compound. What's next on your scientific to-do list?
Propriétés
Numéro CAS |
2307771-54-4 |
|---|---|
Formule moléculaire |
C16H20BrNO4 |
Poids moléculaire |
370.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



